molecular formula C14H17N3O4 B1664511 10-Decarbamoylmitomycin C CAS No. 26909-37-5

10-Decarbamoylmitomycin C

Cat. No. B1664511
CAS RN: 26909-37-5
M. Wt: 291.3 g/mol
InChI Key: OUADMZZEIRSDSG-NKFUZKMXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Decarbamoylmitomycin C is a biochemical.

Scientific Research Applications

DNA Interaction and Cellular Response

10-Decarbamoylmitomycin C (DMC), a derivative of mitomycin C (MC), has been found to form similar or identical adducts with DNA as MC. DMC generates a unique stereoisomeric interstrand crosslink (beta isomer, β-ICL) and activates a p53-independent signal transduction pathway, contrasting with MC. This differential response makes it an important model for studying cell signaling outcomes in the presence or absence of a functioning p53 pathway (Champeil et al., 2015).

Synthesis and Biological Evaluation

DMC has been used in the design and synthesis of mitomycin-tethered phosphorothioate oligodeoxynucleotides, aimed at improving the selective DNA bonding properties of mitomycins. These studies are crucial for developing more target-selective and less toxic therapeutic agents (Huh et al., 1996).

Cellular Death Pathways

In human cancer cell lines, DMC exhibits higher cytotoxicity than MC, especially in cells lacking wild-type p53. DMC induces different molecular targets in cell death pathways, suggesting its role in non-apoptotic cell death, making it significant for cancer research (Boamah et al., 2007).

Adduct Formation and DNA Damage

DMC forms deoxyadenosine (dA) monoadducts with DNA, which play a significant role in cellular toxicity. The synthesis of these adducts is critical for understanding their biological roles and detecting them in DNA from treated cells (Zheng et al., 2019).

Diastereospecific Crosslinking

DMC forms highly cytotoxic DNA interstrand crosslinks, displaying diastereospecific and diastereodivergent crosslinking. This specificity aids in understanding the molecular mechanisms of its interaction with DNA and its cytotoxic effects (Aguilar et al., 2018).

DNA Adducts and Cell Death

DMC-DNA adducts, especially the mitosene1-β-adduct, induce p53-independent cell death correlated with persistent DNA damage and increased ubiquitin proteolysis. This highlights its potential in cancer therapy for cells without wild-type p53 (Boamah et al., 2010).

Cellular Responses to DNA Interstrand Crosslinks

Research on DMC's ability to form interstrand crosslinks (ICLs) has led to the identification of cellular responses involved in DNA repair and cell cycle regulation. This is particularly significant for treating tumors with mutant p53, representing a large proportion of cancers (Rosas et al., 2022).

properties

CAS RN

26909-37-5

Product Name

10-Decarbamoylmitomycin C

Molecular Formula

C14H17N3O4

Molecular Weight

291.3 g/mol

IUPAC Name

(4S,6S,7R,8S)-11-amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione

InChI

InChI=1S/C14H17N3O4/c1-5-9(15)12(20)8-6(4-18)14(21-2)13-7(16-13)3-17(14)10(8)11(5)19/h6-7,13,16,18H,3-4,15H2,1-2H3/t6-,7+,13+,14-/m1/s1

InChI Key

OUADMZZEIRSDSG-NKFUZKMXSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2CO)OC)N4)N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

10-Decarbamoylmitomycin C;  10-Decarbamoyl mitomycin C;  BRN 5608775;  CCRIS 5160;  DCMC;  Decarbamoyl mitomycin C;  Decarbamoylmitomycin C;  Decarbamylmitomycin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Decarbamoylmitomycin C
Reactant of Route 2
10-Decarbamoylmitomycin C
Reactant of Route 3
10-Decarbamoylmitomycin C
Reactant of Route 4
10-Decarbamoylmitomycin C
Reactant of Route 5
10-Decarbamoylmitomycin C
Reactant of Route 6
10-Decarbamoylmitomycin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.